molecular formula C13H14ClN3O2 B4855252 N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide

N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide

Cat. No. B4855252
M. Wt: 279.72 g/mol
InChI Key: CUYFWDGLPZACCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide, also known as SBI-0206965, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown to be effective in inhibiting the activity of several kinases, which makes it a valuable tool for investigating various biological processes.

Mechanism of Action

N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide inhibits the activity of several kinases by binding to the ATP-binding pocket of these enzymes. This binding prevents the transfer of phosphate groups from ATP to their substrates, which ultimately leads to the inhibition of kinase activity.
Biochemical and Physiological Effects:
The inhibition of kinase activity by N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has several biochemical and physiological effects. For example, the inhibition of TBK1 and IKKε kinases by this compound has been shown to reduce the production of type I interferons and cytokines in response to viral infection. Additionally, the inhibition of AMPK and mTOR kinases by N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has been shown to affect cellular metabolism and energy homeostasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in lab experiments is its specificity for several kinases. This compound has been shown to be highly selective for TBK1, IKKε, AMPK, and mTOR kinases, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in scientific research. One potential direction is the investigation of the role of TBK1 and IKKε kinases in cancer, as these enzymes have been shown to promote tumor growth and metastasis. Additionally, the use of N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment for certain types of cancer. Another potential direction is the investigation of the role of AMPK and mTOR kinases in aging and age-related diseases, as these enzymes have been shown to play a role in cellular senescence and aging-related metabolic disorders.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has been widely used in scientific research to investigate the role of several kinases in various biological processes. For example, this compound has been used to study the role of TBK1 and IKKε kinases in innate immunity and antiviral responses. It has also been used to investigate the role of AMPK and mTOR kinases in cellular metabolism and energy homeostasis.

properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)9-7-10(17-19-9)16-12(18)8-5-4-6-15-11(8)14/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYFWDGLPZACCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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